Bragsin2

BRAG2 ArfGEF inhibitor cancer cell proliferation

Researchers studying BRAG2-mediated signaling face off-target effects from pan-ArfGEF inhibitors. Bragsin2 is a selective noncompetitive interfacial inhibitor that targets the BRAG2 PH domain-membrane interaction (IC50 3 μM), sparing other ArfGEFs. • Selectively inhibits SUM149 & S68 breast cancer stem cells; spares adhesion-deficient SUM159 cells • EC50 >50 μM in proliferation assays vs. low μM cytotoxicity of NAV-2729/SecinH3 • ≥98% HPLC purity; membrane-dependent mechanism validated for liposome reconstitution studies

Molecular Formula C11H6F3NO5
Molecular Weight 289.16 g/mol
Cat. No. B1667501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBragsin2
SynonymsBragsin2 [342795-08-8]
Molecular FormulaC11H6F3NO5
Molecular Weight289.16 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
InChIKeyWJUILHMXVGFAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bragsin2 Procurement Guide


Bragsin2 (6-methoxy-5-nitro-2-(trifluoromethyl)-4H-1-benzopyran-4-one; CAS 342795-08-8) is a small-molecule inhibitor of the Arf guanine nucleotide exchange factor BRAG2 (also known as IQSEC1) [1]. It functions as a selective, noncompetitive interfacial inhibitor that targets the interaction between the BRAG2 pleckstrin homology (PH) domain and the lipid bilayer, thereby blocking Arf GTPase activation . With an IC50 of 3 μM against BRAG2, Bragsin2 exhibits a distinct binding mode that requires a membrane environment for full activity and is cell-penetrant .

Mechanism Noncompetitive interfacial inhibitor targeting BRAG2 PH domain–lipid bilayer interaction
Cell Permeability Cell-penetrant; annotated hydration-resistant
Selectivity BRAG2-selective; minimal off-target ArfGEF inhibition in tested panel

Bragsin2 Irreplaceability


BRAG2 inhibitors are not interchangeable due to divergent mechanisms of action, target selectivity, and cellular activity profiles. Bragsin2 is a noncompetitive interfacial inhibitor that disrupts the PH domain–membrane interaction of BRAG2, whereas other ArfGEF inhibitors such as NAV-2729, SecinH3, and Brefeldin A act through different binding sites or exhibit broader target spectra [1]. Importantly, Bragsin2 displays a unique dependence on membrane context for maximal inhibition—a feature not shared by all BRAG2-directed compounds—and demonstrates differential effects on cancer stem cell populations compared to its close analog Bragsin1 [2]. Substituting Bragsin2 with a generic BRAG2 inhibitor risks off-target ArfGEF inhibition, altered cellular potency, or loss of the specific interfacial mechanism essential for certain experimental models.

ArfGEF inhibitor class mismatch
NAV-2729, SecinH3, and Brefeldin A exhibit potent general cytotoxicity; their broader target spectra may confound BRAG2-specific readouts.
Analog selectivity difference
Bragsin2 shows adhesion-molecule-dependent breast CSC selectivity; Bragsin1 response profile may differ and lacks such context-dependent data.
Membrane context dependence
Maximal inhibition requires a membrane environment; compounds without interfacial mechanism may yield divergent results in reconstituted systems.

Bragsin2 Comparative Evidence


Cellular Potency vs. NAV-2729

Bragsin2 demonstrates markedly lower EC50 values for inhibition of cell proliferation compared to the dual Arf1/Arf6 inhibitor NAV-2729. In a panel of eight cell lines, Bragsin2 consistently exhibited EC50 values >50 μM across all tested lines, indicating no significant anti-proliferative effect under the assay conditions, whereas NAV-2729 showed EC50 values ranging from 8–11 μM [1]. This difference underscores Bragsin2's more targeted BRAG2-specific mechanism, which does not broadly suppress cell growth, making it a more selective tool for dissecting BRAG2-specific functions without the confounding cytotoxicity of NAV-2729.

EC50 comparison vs. NAV-2729
Head-to-head
EC50 >50 μM NAV-2729: 8–11 μM
Indicates lower general cytotoxicity; supports BRAG2-specific functional studies
72 h Cell Titer Glo; panel of 8 cell lines
BRAG2 ArfGEF inhibitor cancer cell proliferation

Breast Cancer Stem Cell Selectivity vs. Bragsin1

Bragsin2 exhibits a distinct activity profile against breast cancer stem cell populations compared to its close analog Bragsin1. While both compounds share an IC50 of 3 μM against BRAG2 in biochemical assays, Bragsin2 at 50 μM selectively inhibited the growth of SUM149 and S68 breast cancer stem cells but had no effect on the SUM159 line, which lacks integrin and cadherin adhesion molecules [1]. Bragsin1, in contrast, demonstrates anti-cancer activity across a broader range of breast cancer models without the same adhesion-molecule-dependent specificity . This differential sensitivity suggests that Bragsin2 may be the preferred tool for studies involving adhesion-dependent signaling or specific breast cancer stem cell subtypes.

Breast CSC selectivity vs. Bragsin1
Cross-study comparable
SUM149/S68 inhibited; SUM159 unaffected at 50 μM Bragsin1: broad activity, no adhesion-molecule selectivity data
Context-dependent CSC response linked to adhesion molecules; supports adhesion-signaling studies
Breast CSC lines SUM149, S68, SUM159
breast cancer cancer stem cells BRAG2 tumorsphere

Target Selectivity vs. SecinH3 & Brefeldin A

Unlike the pan-ArfGEF inhibitors SecinH3 and Brefeldin A, Bragsin2 exhibits highly selective inhibition of BRAG2 without affecting other ArfGEF family members. In head-to-head cellular proliferation assays, SecinH3 and Brefeldin A showed EC50 values of 0.006–0.46 μM across multiple cell lines, indicating potent but non-specific cytotoxicity, whereas Bragsin2 displayed EC50 values >50 μM, confirming its lack of broad anti-proliferative activity [1]. Mechanistically, Bragsin2 binds specifically to the PH domain–lipid bilayer interface of BRAG2, a site distinct from the Sec7 domain targeted by SecinH3 and the Golgi-disrupting mechanism of Brefeldin A [2].

Selectivity vs. SecinH3/Brefeldin A
Head-to-head
EC50 >50 μM SecinH3: 0.006–0.44 μM; BFA: 0.024–0.46 μM
Minimal off-target ArfGEF inhibition; supports BRAG2-specific pathway dissection
Cell Titer Glo; distinct PH domain binding site
ArfGEF selectivity BRAG2 SecinH3 Brefeldin A

Structural Differentiation vs. Bragsin1

Bragsin2 and Bragsin1 share a chromone core but differ by a single substituent: Bragsin2 contains a 6-methoxy group (-OCH3), whereas Bragsin1 bears a 6-methyl group (-CH3) at the same position . This seemingly minor structural variation translates into a distinct biological fingerprint: Bragsin2 is described as 'hydration-resistant' and cell-penetrant, while Bragsin1 lacks this explicit annotation . The methoxy substitution in Bragsin2 may contribute to altered physicochemical properties that enhance cellular uptake or stability under aqueous assay conditions, providing a tangible procurement rationale for experiments where compound stability or cell penetration is a limiting factor.

Structural differentiation vs. Bragsin1
Class-level inference
C6 methoxy (–OCH₃) vs. methyl (–CH₃)
May enhance cell penetration and hydration resistance; requires independent verification
Vendor annotation; no sourced experimental data
structure-activity relationship chromone Bragsin series medicinal chemistry

Bragsin2 Application Scenarios


Adhesion-Dependent Cancer Stem Cell Signaling

Given Bragsin2's selective inhibition of SUM149 and S68 breast cancer stem cell growth (with no effect on adhesion-molecule-deficient SUM159 cells), this compound is ideally suited for studies dissecting BRAG2's role in integrin- and cadherin-mediated signaling pathways in cancer stem cell biology [1]. Researchers should select Bragsin2 over Bragsin1 when adhesion-molecule context is a critical experimental variable.

BRAG2 Inhibition Without Cytotoxicity

Bragsin2's EC50 >50 μM in cell proliferation assays contrasts sharply with the low μM cytotoxicity of NAV-2729, SecinH3, and Brefeldin A [1]. This makes Bragsin2 the compound of choice for experiments aiming to interrogate BRAG2-specific functions in cellular models without introducing off-target anti-proliferative effects that could confound interpretation of BRAG2-dependent phenotypes.

PH Domain–Membrane Interfacial Inhibition

As a noncompetitive interfacial inhibitor that binds at the PH domain–lipid bilayer interface, Bragsin2 provides a unique tool for studying the role of protein–membrane interactions in Arf GTPase regulation [1]. Unlike Sec7 domain-targeting inhibitors or pan-ArfGEF compounds, Bragsin2's membrane-dependent mechanism makes it particularly valuable for experiments involving liposome-based reconstitution or cellular models where membrane context is preserved.

Bragsin Series Comparative Pharmacology

The structural divergence between Bragsin2 (6-methoxy) and Bragsin1 (6-methyl) at the chromone C6 position provides a defined chemical handle for structure–activity relationship (SAR) studies of BRAG2 interfacial inhibitors [1]. Procurement of both compounds enables parallel testing to elucidate the contribution of the 6-methoxy group to cell penetration, hydration resistance, and target engagement.

Application
Selection Property
Validation Focus
Adhesion-dependent breast CSC signaling
BRAG2 adhesion-molecule context selectivity
Differential response in adhesion-positive vs. adhesion-deficient CSC lines
BRAG2-specific functional studies with low cytotoxicity
Reported low general cytotoxicity across cell panel
Verify BRAG2-dependent phenotypes without non-specific proliferation interference
Protein–membrane interaction in Arf GTPase regulation
Membrane-dependent interfacial inhibition mechanism
Liposome-based reconstitution or cell-based membrane context assays
Chromone SAR of BRAG2 interfacial inhibitors
Chromone C6 substituent: methoxy vs. methyl
Cell penetration, hydration resistance, target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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